Cas no 42288-55-1 ((3-aminomethyl-phenyl)-acetic acid , hydrochloride)

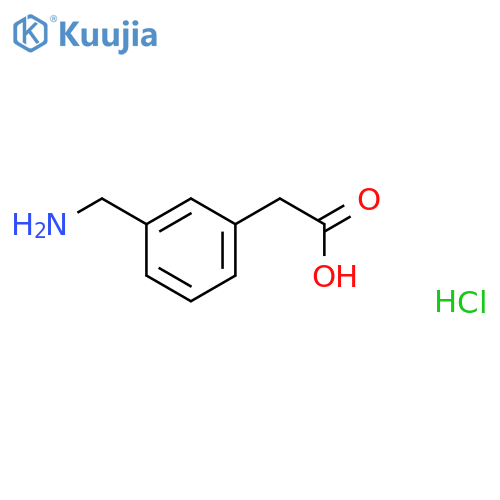

42288-55-1 structure

商品名:(3-aminomethyl-phenyl)-acetic acid , hydrochloride

(3-aminomethyl-phenyl)-acetic acid , hydrochloride 化学的及び物理的性質

名前と識別子

-

- (3-aminomethyl-phenyl)-acetic acid , hydrochloride

- 3-aminomethylphenylacetic acid hydrochloride;(3-Aminomethyl-phenyl)-essigsaeure, Hydrochlorid;3-Ammoniummethyl-phenyl-essigsaeure chlorid;

- 2-(3-(Aminomethyl)Phenyl)Acetic Acid HCl

- 2-[3-(aminomethyl)phenyl]acetic acid;hydrochloride

- (3-Aminomethyl-phenyl)-acetic acid; hydrochloride

- SBA28855

- CHEMBL535643

- 2-[3-(aminomethyl)phenyl]acetic acid hydrochloride

- SCHEMBL3761585

- [3-(Aminomethyl)phenyl]acetic acid hydrochloride

- [3-(Aminomethyl)phenyl]aceticacidhydrochloride

- 42288-55-1

- 3-aminomethylphenylacetic acid hydrochloride

- BS-32423

- [3-(Aminomethyl)phenyl]acetic Acid HCl

- YTUPIGITZDEVCJ-UHFFFAOYSA-N

-

- インチ: InChI=1S/C9H11NO2.ClH/c10-6-8-3-1-2-7(4-8)5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H

- InChIKey: YTUPIGITZDEVCJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 201.05600

- どういたいしつりょう: 201.056

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 159

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3A^2

じっけんとくせい

- PSA: 63.32000

- LogP: 2.27470

(3-aminomethyl-phenyl)-acetic acid , hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AI50229-1g |

[3-(Aminomethyl)phenyl]acetic acid hydrochloride |

42288-55-1 | 98% | 1g |

$590.00 | 2023-12-30 | |

| A2B Chem LLC | AI50229-250mg |

[3-(Aminomethyl)phenyl]acetic acid hydrochloride |

42288-55-1 | 98% | 250mg |

$237.00 | 2023-12-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735726-1g |

2-(3-(Aminomethyl)phenyl)acetic acid hydrochloride |

42288-55-1 | 98% | 1g |

¥5964.00 | 2024-05-14 |

(3-aminomethyl-phenyl)-acetic acid , hydrochloride 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

42288-55-1 ((3-aminomethyl-phenyl)-acetic acid , hydrochloride) 関連製品

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

推奨される供給者

atkchemica

(CAS:42288-55-1)(3-aminomethyl-phenyl)-acetic acid , hydrochloride

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ